Arecaidine propargyl ester tosylate

Catalog No.
S759991
CAS No.
147202-94-6
M.F
C17H21NO5S
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arecaidine propargyl ester tosylate

CAS Number

147202-94-6

Product Name

Arecaidine propargyl ester tosylate

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate

Molecular Formula

C17H21NO5S

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C10H13NO2.C7H8O3S/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;1-6-2-4-7(5-3-6)11(8,9)10/h1,5H,4,6-8H2,2H3;2-5H,1H3,(H,8,9,10)

InChI Key

LYHWIOMAWPVTPI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C

Synonyms

prop-2-yn-1-yl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate 4-methylbenzenesulfonate

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C

Muscarinic Receptor Agonist:

Arecaidine propargyl ester tosylate (APET) is a potent muscarinic receptor agonist. Muscarinic receptors are a family of G protein-coupled receptors (GPCRs) found in various tissues throughout the body and play a crucial role in numerous physiological processes, including smooth muscle contraction, glandular secretion, and neuronal signaling [].

Selectivity:

While APET activates all five muscarinic receptor subtypes (M1-M5), it exhibits some selectivity for the M2 subtype, particularly in the heart compared to the ileum []. This selectivity makes it a valuable tool for researchers studying the specific functions of the M2 receptor.

Applications:

APET is primarily used in in vitro and ex vivo research settings to:

  • Investigate muscarinic receptor signaling pathways: By activating muscarinic receptors, APET helps researchers understand the downstream signaling cascades triggered by these receptors and their role in various cellular processes [].
  • Study the function of the M2 receptor: Due to its M2 selectivity, APET allows researchers to specifically probe the functions of the M2 receptor in tissues like the heart and explore its contribution to physiological processes like heart rate regulation [].
  • Develop new drugs: The insights gained from studying APET's effects on muscarinic receptors can inform the development of novel therapeutic agents targeting specific muscarinic receptor subtypes for various diseases [].

Arecaidine propargyl ester tosylate is a chemical compound classified as a potent muscarinic receptor agonist. Its chemical formula is C17H21NO5SC_{17}H_{21}NO_{5}S, and it has a molecular weight of approximately 351.42 g/mol. This compound is primarily recognized for its selectivity towards cardiac muscarinic receptors compared to ileal M2 receptors, making it a subject of interest in pharmacological research focused on cardiovascular effects and potential therapeutic applications .

APE-tosylate mimics the action of acetylcholine, a natural neurotransmitter, by binding to and activating muscarinic receptors. This activation triggers various cellular responses through G protein signaling pathways, depending on the specific receptor subtype and tissue involved [].

  • Specific safety data for APE-tosylate is limited. However, as a muscarinic receptor agonist, it may cause side effects like nausea, vomiting, diarrhea, and bronchoconstriction at high doses [].
  • Standard laboratory safety practices for handling unknown compounds should be followed when working with APE-tosylate.
Typical of esters and tosylates. Some notable reactions include:

  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved, resulting in the formation of arecaidine and tosylate.
  • Nucleophilic Substitution: The tosylate group can participate in nucleophilic substitution reactions, where nucleophiles can displace the tosyl group, leading to the formation of new compounds.
  • Deprotection Reactions: The propargyl group may be involved in reactions that facilitate deprotection in synthetic pathways, allowing for further functionalization of the molecule.

Arecaidine propargyl ester tosylate exhibits significant biological activity as a muscarinic receptor agonist. Its primary action involves stimulating muscarinic acetylcholine receptors, which play crucial roles in various physiological processes, including:

  • Cardiac Function: It shows selectivity for cardiac muscarinic receptors, potentially influencing heart rate and contractility.
  • Neurotransmission: The compound may also impact neurotransmission pathways, affecting cognitive functions and memory.
  • Smooth Muscle Contraction: By acting on muscarinic receptors in smooth muscles, it could modulate gastrointestinal motility.

The synthesis of arecaidine propargyl ester tosylate typically involves several steps:

  • Formation of Arecaidine: Arecaidine can be synthesized from its precursor compounds through various organic reactions.
  • Esterification: The propargyl group is introduced via an esterification reaction with arecaidine, often using acid catalysts to facilitate the reaction.
  • Tosylation: The final step involves converting the hydroxyl group into a tosylate using tosyl chloride in the presence of a base such as pyridine to yield arecaidine propargyl ester tosylate.

These methods allow for the efficient production of this compound for research purposes.

Arecaidine propargyl ester tosylate has several applications in scientific research:

  • Pharmacological Studies: It is used to investigate the role of muscarinic receptors in various biological systems, particularly in cardiovascular research.
  • Neuroscience Research: Its effects on neurotransmission make it valuable for studies related to cognitive functions and neurological disorders.
  • Drug Development: The compound serves as a lead structure for developing new drugs targeting muscarinic receptors.

Research on arecaidine propargyl ester tosylate has highlighted its interactions with various biological systems:

  • Receptor Binding Studies: Investigations have shown that it binds selectively to cardiac versus ileal M2 receptors, providing insights into its pharmacological profile.
  • Functional Assays: Functional assays demonstrate its efficacy in activating muscarinic receptors, influencing downstream signaling pathways associated with heart function and cognition.

These studies contribute to understanding the compound's potential therapeutic uses and side effects.

Arecaidine propargyl ester tosylate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeSelectivityPrimary Use
ArecolineAlkaloidNon-selectiveCognitive enhancement
MuscarineAlkaloidNon-selectiveNeurotransmission
PilocarpineAlkaloidM3 selectiveGlaucoma treatment
OxotremorineSyntheticM1 selectiveResearch on neurodegeneration

Uniqueness of Arecaidine Propargyl Ester Tosylate

Arecaidine propargyl ester tosylate is unique due to its specific selectivity for cardiac muscarinic receptors, which distinguishes it from other muscarinic agonists that may not exhibit such targeted action. This selectivity could lead to fewer side effects when used therapeutically compared to more generalized agents like arecoline or muscarine.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

351.11404394 g/mol

Monoisotopic Mass

351.11404394 g/mol

Heavy Atom Count

24

Dates

Modify: 2023-08-15

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